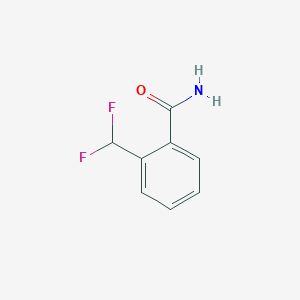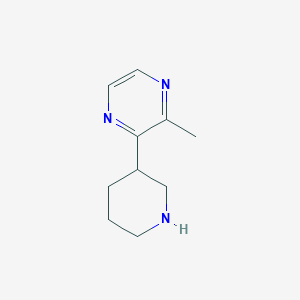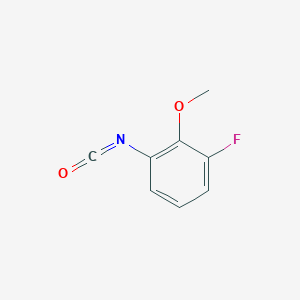
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a morpholine ring attached to a phenyl group, which is further connected to an amino alcohol moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to obtain the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the nitrile group to an amino group under hydrogen gas. The process is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated or halogenated derivatives.
科学研究应用
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The presence of the morpholine ring and amino alcohol moiety allows for versatile binding modes, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
1-Phenylethanol: A chiral alcohol with a phenyl group, used in organic synthesis and as a precursor for pharmaceuticals.
2-Morpholinoethanol: Contains a morpholine ring and an alcohol group, used in the synthesis of surfactants and pharmaceuticals.
Uniqueness
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of new materials with tailored properties.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m1/s1 |
InChI 键 |
LZWJONHJDAIFAC-LLVKDONJSA-N |
手性 SMILES |
C1COCCN1C2=CC=CC=C2[C@@H](CO)N |
规范 SMILES |
C1COCCN1C2=CC=CC=C2C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















